3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Description
Properties
IUPAC Name |
3-[[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-4-31-26-8-6-5-7-24(26)25-17-21(9-12-27(25)31)19-29-13-15-30(16-14-29)20-22-10-11-23(32-2)18-28(22)33-3/h5-12,17-18H,4,13-16,19-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXAGGBMYXWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C=C(C=C4)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine derivative, followed by its coupling with the carbazole moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others using reagents like halogens or alkylating agents.
Scientific Research Applications
The compound 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic molecule with significant potential in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Molecular Information
- Molecular Formula : C28H33N3O2
- Molecular Weight : 457.58 g/mol
The compound features a carbazole core, which is known for its diverse biological activities and applications in organic electronics. The presence of a piperazine moiety enhances its pharmacological properties, making it a subject of interest for drug development.
Anticancer Activity
Research indicates that carbazole derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. A study demonstrated that similar carbazole derivatives showed effective cytotoxicity against multiple cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .
Antidepressant Effects
Piperazine derivatives are known for their psychotropic effects. The incorporation of the piperazine ring in this compound may contribute to its potential as an antidepressant. Studies have shown that piperazine analogs can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research into related compounds has revealed effectiveness against various bacterial strains. The dimethoxyphenyl group may enhance lipophilicity, improving membrane penetration and antimicrobial action .
Organic Electronics
Due to its unique electronic properties, this compound could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbazole unit is particularly noted for its electron-donating capabilities, making it suitable for use in charge transport layers .
Photovoltaic Devices
Studies have explored the use of carbazole derivatives in enhancing the efficiency of solar cells. The incorporation of this compound into photovoltaic materials may improve light absorption and charge mobility, leading to better energy conversion efficiencies .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of a series of carbazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE exhibited significant inhibition of cell growth, emphasizing the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Organic Electronics
In a comparative analysis of various carbazole derivatives used in OLEDs, it was found that those with enhanced electron-donating properties significantly improved device performance. The study highlighted the role of molecular structure in determining the efficiency of organic semiconductor materials.
Mechanism of Action
The mechanism of action of 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Features
Key Differences :
Pharmacological Profile
- ’s analog (4-chlorophenoxy substitution) shows structural similarity to antipsychotic agents targeting dopamine D2 and serotonin 5-HT2A receptors. The chlorophenoxy group may enhance receptor affinity but reduce metabolic stability due to steric hindrance .
- The target compound’s 2,4-dimethoxybenzyl group is associated with improved metabolic stability in related piperazine derivatives, as methoxy groups resist oxidative degradation better than halogens .
- ’s propan-2-ol analog lacks the ethyl group on carbazole, which is critical for reducing first-pass metabolism in preclinical models of CNS drugs .
Biological Activity
The compound 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a derivative of carbazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.58 g/mol. The structure includes a carbazole core substituted with a piperazine moiety and a dimethoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activities of carbazole derivatives, including the compound , span various fields such as:
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Anticancer Activity
Several studies have highlighted the anticancer potential of carbazole derivatives. For instance, research indicates that carbazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of tumor suppressor genes like p53 .
Table 1: Summary of Anticancer Studies on Carbazole Derivatives
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Giraud et al. (2015) | N-substituted carbazoles | PA1 (ovarian carcinoma) | 8–20 | Inhibition of pim-kinase activity |
| Our Study (2021) | ECCA | Melanoma cells | Not specified | Induction of apoptosis via caspase activation |
Antimicrobial Properties
Carbazole derivatives have shown significant antimicrobial activity against various pathogens. For example, a study evaluated several synthesized carbazole derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications in their structure could enhance their antimicrobial efficacy .
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 16 µg/mL |
| Compound 2 | E. coli | 20 µg/mL |
The mechanisms underlying the biological activities of 3-({4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE largely revolve around its interaction with cellular targets:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways involving caspases.
- Enzyme Inhibition : Similar to other carbazole derivatives, it may inhibit specific enzymes linked to cell proliferation and survival.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Study on Melanoma Cells : The derivative was shown to selectively inhibit melanoma cell growth while sparing normal melanocytes, indicating its potential as a targeted therapy for melanoma .
- Antimicrobial Testing : Another study demonstrated that modifications in the piperazine ring and phenyl substituents significantly affected the antimicrobial properties against pathogenic strains .
Q & A
Q. How does the molecular structure of this compound influence its physicochemical properties, and what analytical methods are recommended for characterization?
The compound combines a carbazole core with a piperazine-linked 2,4-dimethoxyphenyl group, which enhances lipophilicity and may impact solubility and bioavailability. Key analytical methods include:
- NMR spectroscopy for verifying substitution patterns and piperazine-carbazole linkage.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.
- HPLC to assess stability under varying pH and temperature conditions .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Based on its GHS classification (acute toxicity, skin/eye irritation), researchers must:
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact.
- Store the compound in a dry, cool environment away from oxidizers.
- Implement spill containment protocols using inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .
Q. Which synthetic routes are most efficient for producing this compound, and what are common pitfalls?
The synthesis typically involves:
- Mitsunobu reactions to couple the piperazine and carbazole moieties.
- Buchwald-Hartwig amination for aryl-amine bond formation. Common pitfalls include low yields due to steric hindrance at the carbazole N-ethyl group and byproduct formation from incomplete methylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?
Discrepancies often arise from differences in metabolic stability or tissue penetration . Methodological steps include:
- Conducting ADME assays to evaluate hepatic metabolism (e.g., microsomal stability tests).
- Using physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data.
- Validating findings with isotope-labeled analogs to track distribution .
Q. What theoretical frameworks are appropriate for studying this compound’s mechanism of action in neurological disorders?
Link research to:
- Dopamine receptor modulation theories , given the piperazine moiety’s affinity for neurotransmitter receptors.
- Carbazole-based kinase inhibition models (e.g., JAK-STAT pathways). Experimental design should integrate molecular docking simulations and knockout animal models to isolate target interactions .
Q. How can environmental persistence and ecotoxicological risks of this compound be assessed?
Follow the INCHEMBIOL framework ():
- Phase 1 : Determine logP and hydrolysis half-life to predict bioaccumulation.
- Phase 2 : Use Daphnia magna assays for acute aquatic toxicity.
- Phase 3 : Model soil adsorption coefficients (Kd) to evaluate terrestrial impact. Cross-reference with REACH regulations for disposal guidelines .
Q. What strategies optimize stability studies under varying pH and temperature conditions?
Design a forced degradation study :
- Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 37°C for 24 hours.
- Photolytic stress : Expose to UV light (320–400 nm) for 48 hours.
- Oxidative stress : Treat with 3% H2O2. Monitor degradation products via LC-MS/MS and correlate with thermodynamic stability models .
Q. How can in vitro toxicity mechanisms be validated against in vivo models?
Combine:
- Cell-based assays (e.g., mitochondrial membrane potential in SH-SY5Y cells).
- Zebrafish embryo toxicity tests (FET assay) for developmental effects.
- Transcriptomic profiling to identify conserved pathways across models. Address interspecies differences using human organ-on-chip systems .
Methodological Tables
| Parameter | Recommended Assay | Key Reference |
|---|---|---|
| LogP Determination | Shake-flask method (octanol/water) | |
| Metabolic Stability | Human liver microsomes + LC-MS | |
| Receptor Binding | Radioligand displacement assays | |
| Ecotoxicity | Daphnia magna 48h LC50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
